molecular formula C13H19N3O4 B092201 ETHANOL, 2,2'-(p-TOLYLIMINO)DI-, DICARBAMATE (ester) CAS No. 19351-38-3

ETHANOL, 2,2'-(p-TOLYLIMINO)DI-, DICARBAMATE (ester)

Cat. No. B092201
CAS RN: 19351-38-3
M. Wt: 281.31 g/mol
InChI Key: GQXKWCRRYZSWDU-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-(p-tolylimino)di-, dicarbamate (ester) is a chemical compound with the molecular formula C14H20N2O5. It is commonly known as Ethacridine and is used in various scientific research applications. Ethacridine is a derivative of Acridine, which is a heterocyclic organic compound. Ethacridine has been studied extensively due to its broad-spectrum antimicrobial properties and its ability to bind to DNA.

Mechanism Of Action

The mechanism of action of Ethacridine is not fully understood, but it is believed to work by binding to DNA and inhibiting DNA synthesis. Ethacridine has been shown to intercalate between the base pairs of DNA, causing the DNA helix to unwind and preventing DNA polymerase from adding nucleotides. This leads to the inhibition of DNA synthesis and ultimately cell death.

Biochemical And Physiological Effects

Ethacridine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit DNA synthesis, and have broad-spectrum antimicrobial properties. Ethacridine has also been shown to cause DNA damage, which can lead to mutations and potentially carcinogenic effects.

Advantages And Limitations For Lab Experiments

One advantage of using Ethacridine in lab experiments is its broad-spectrum antimicrobial properties, which make it useful for treating bacterial and fungal infections. Ethacridine is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Ethacridine is its potential toxicity, which can limit its use in certain experiments. Additionally, Ethacridine has been shown to cause DNA damage, which can lead to mutations and potentially carcinogenic effects.

Future Directions

There are several future directions for the research and development of Ethacridine. One potential direction is the development of new derivatives of Ethacridine with improved antimicrobial properties and reduced toxicity. Another direction is the investigation of Ethacridine as a potential anti-cancer agent, with a focus on its ability to induce apoptosis in cancer cells. Additionally, the mechanism of action of Ethacridine could be further studied to better understand its effects on DNA synthesis and repair mechanisms.

Synthesis Methods

Ethacridine is synthesized by reacting Acridine with p-toluidine and carbon disulfide. The reaction is catalyzed by sodium hydroxide, and the resulting product is then ETHANOL, 2,2'-(p-TOLYLIMINO)DI-, DICARBAMATE (ester)ified with ethanol. The final product is a yellow crystalline powder with a melting point of 238-240°C.

Scientific Research Applications

Ethacridine has been used in various scientific research applications, including microbiology, genetics, and cancer research. It is known for its broad-spectrum antimicrobial properties and has been used to treat various bacterial and fungal infections. Ethacridine has also been shown to bind to DNA and inhibit DNA synthesis, making it a useful tool for studying DNA replication and repair mechanisms. In cancer research, Ethacridine has been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

19351-38-3

Product Name

ETHANOL, 2,2'-(p-TOLYLIMINO)DI-, DICARBAMATE (ester)

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

2-[N-(2-carbamoyloxyethyl)-4-methylanilino]ethyl carbamate

InChI

InChI=1S/C13H19N3O4/c1-10-2-4-11(5-3-10)16(6-8-19-12(14)17)7-9-20-13(15)18/h2-5H,6-9H2,1H3,(H2,14,17)(H2,15,18)

InChI Key

GQXKWCRRYZSWDU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N

Canonical SMILES

CC1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N

Other CAS RN

19351-38-3

Origin of Product

United States

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